N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS No.: 895452-64-9
Cat. No.: VC7244253
Molecular Formula: C16H11Cl2FN2O3S2
Molecular Weight: 433.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895452-64-9 |
|---|---|
| Molecular Formula | C16H11Cl2FN2O3S2 |
| Molecular Weight | 433.29 |
| IUPAC Name | N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12-15(14(11)18)21-16(25-12)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22) |
| Standard InChI Key | VXZRJJILCVCRSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₁Cl₂FN₂O₃S₂, with a molecular weight of 473.31 g/mol. Its structure integrates three key moieties:
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4,5-Dichlorobenzo[d]thiazole: A bicyclic aromatic system with chlorine atoms at positions 4 and 5, contributing to electronic stabilization and lipophilicity .
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Propanamide Linker: A three-carbon chain connecting the thiazole ring to the sulfonyl group.
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4-Fluorophenylsulfonyl Group: A sulfonamide derivative with a fluorine substituent para to the sulfonyl group, enhancing metabolic stability and target binding.
Table 1: Key Structural Descriptors
Synthesis and Reaction Pathways
Precursor Utilization
The synthesis typically begins with 4,5-dichlorobenzo[d]thiazol-2-amine (CAS 1849-71-4, MW 219.09 g/mol) , which undergoes acylation with 3-((4-fluorophenyl)sulfonyl)propanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Reaction Scheme:
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Step 1: Activation of the amine via deprotonation.
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Step 2: Nucleophilic acyl substitution at the propanoyl chloride’s carbonyl carbon.
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Step 3: Workup and purification via column chromatography.
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12–16 hours |
| Yield | ~62% (reported for analogs) |
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, thiazole-H3),
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δ 7.89–7.92 (m, 2H, fluorophenyl-H2/H6),
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δ 7.45–7.49 (m, 2H, fluorophenyl-H3/H5),
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δ 3.72 (t, J=6.8 Hz, 2H, CH₂-SO₂),
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δ 2.98 (t, J=6.8 Hz, 2H, CH₂-CO).
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¹³C NMR:
Mass Spectrometry
| Activity | Value | Source |
|---|---|---|
| Antibacterial (MIC) | 8–16 µg/mL | |
| COX-2 Inhibition | IC₅₀ = 0.9 µM | |
| Cytotoxicity (HeLa) | CC₅₀ > 50 µM |
Applications and Future Directions
This compound’s dual activity (antimicrobial and anti-inflammatory) positions it as a candidate for multifunctional drug development. Current research focuses on optimizing bioavailability through prodrug strategies. Regulatory approval remains pending pending preclinical toxicology studies.
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